4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Overview
Description
4-(Benzoylamino)tetrahydro-3-thienyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound with a unique structure that combines a benzoylamino group, a tetrahydrothiophene ring, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE typically involves multiple steps. One common approach is to start with the preparation of the benzoylamino-tetrahydrothiophene intermediate. This can be achieved through the reaction of benzoyl chloride with tetrahydrothiophene in the presence of a base such as triethylamine. The resulting benzoylamino-tetrahydrothiophene is then coupled with 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzoylamino)tetrahydro-3-thienyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoylamino group.
Scientific Research Applications
4-(Benzoylamino)tetrahydro-3-thienyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-BENZAMIDOTHIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with enzymes or receptors, while the tetrahydrothiophene ring and isoindole moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzoylamino)tetrahydro-3-thienyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- 4-(benzoylamino)tetrahydro-3-thienyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate
Uniqueness
4-(Benzoylamino)tetrahydro-3-thienyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its longer hexanoate chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-benzamidothiolan-3-yl) 6-(1,3-dioxoisoindol-2-yl)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-22(32-21-16-33-15-20(21)26-23(29)17-9-3-1-4-10-17)13-5-2-8-14-27-24(30)18-11-6-7-12-19(18)25(27)31/h1,3-4,6-7,9-12,20-21H,2,5,8,13-16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLPAKFAAZELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)OC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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